2-Chloro-4-sulfamoylbenzoic acid

Pharmaceutical Analysis Reference Standards Impurity Profiling

Analytical R&D and QC laboratories performing impurity profiling for Clopamide or Tiropramide require the exact designated reference standard to meet ICH guidelines. 2-Chloro-4-sulfamoylbenzoic acid (CAS 53250-84-3) is the definitive Clopamide Impurity 9 and Tiropramide Impurity C standard. • Enables accurate identification and quantification for ANDA/DMF regulatory submissions • Structurally validated to ensure chromatographic method specificity-close analogs cannot substitute • Also serves as a key building block for sulfonamide-based CA IX inhibitors in oncology drug discovery.

Molecular Formula C7H6ClNO4S
Molecular Weight 235.65 g/mol
CAS No. 53250-84-3
Cat. No. B1355073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-sulfamoylbenzoic acid
CAS53250-84-3
Molecular FormulaC7H6ClNO4S
Molecular Weight235.65 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)N)Cl)C(=O)O
InChIInChI=1S/C7H6ClNO4S/c8-6-3-4(14(9,12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11)(H2,9,12,13)
InChIKeyRUOXWQNWRLQUBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-sulfamoylbenzoic acid: Procurement Guide


2-Chloro-4-sulfamoylbenzoic acid (CAS 53250-84-3) is a sulfonamide derivative of benzoic acid, characterized by a chlorine atom and a sulfamoyl group on its aromatic ring. It is a critical, fully characterized reference standard used in the pharmaceutical industry for analytical method development, quality control, and regulatory submissions . Its primary utility lies in ensuring traceability and purity for drug products, particularly as an identified impurity standard for the diuretics Clopamide and Tiropramide .

Type Designated impurity standard (Clopamide Impurity 9)
Analytical workflow Method validation and QC with USP/EP traceability
Synthetic utility Sulfonamide building block for CA IX and diuretic research

Why 2-Chloro-4-sulfamoylbenzoic acid is Irreplaceable


In pharmaceutical analysis and synthetic chemistry, substituting 2-Chloro-4-sulfamoylbenzoic acid with a close analog like 4-sulfamoylbenzoic acid or 2-chloro-5-sulfamoylbenzoic acid is not permissible. The 2-chloro substitution is a key structural feature that defines its identity as a specific impurity in drugs like Clopamide and Tiropramide . For regulatory compliance, analytical methods must use the exact impurity standard, as even minor structural variations (e.g., position of chlorine) can lead to different chromatographic retention times and spectroscopic properties, invalidating method specificity . Furthermore, its unique dual-functionality as both a carboxylic acid and a sulfonamide dictates its specific reactivity in synthesis, which cannot be replicated by compounds lacking this precise substitution pattern.

Positional isomer interchangeability
2‑Chloro substitution determines chromatographic retention; isomers (e.g., 2‑chloro‑5‑sulfamoyl) may produce different elution profiles and compromise method specificity.
Regulatory non‑compliance
Designated impurity standard is mandatory for Clopamide/Tiropramide impurity profiling; use of a non‑designated analog may invalidate method validation and regulatory submissions.

2-Chloro-4-sulfamoylbenzoic acid: Key Differentiators


Regulatory Role as Clopamide Impurity Standard

2-Chloro-4-sulfamoylbenzoic acid is a fully characterized reference standard specifically designated as 'Clopamide Impurity 9' and is also used as a reference standard for the API Tiropramide . This contrasts with unsubstituted 4-sulfamoylbenzoic acid, which is not a designated impurity for these drugs. Its traceability against pharmacopeial standards (USP/EP) is a quantifiable regulatory requirement for analytical method validation (AMV) and quality control (QC) .

Regulatory designation
Analytical context
Target: Designated Clopamide Impurity 9 vs Analog: 4‑sulfamoylbenzoic acid – not designated
Regulatory acceptance requires the exact designated impurity standard.
USP/EP traceability context; method validation dependency.
Pharmaceutical Analysis Reference Standards Impurity Profiling

Lipophilicity Advantage over 4-Sulfamoylbenzoic Acid

Computational predictions indicate that the presence of the 2-chloro substituent significantly alters the compound's lipophilicity. 2-Chloro-4-sulfamoylbenzoic acid has a predicted LogP (octanol-water partition coefficient) of 2.47 , whereas the non-chlorinated analog, 4-sulfamoylbenzoic acid, has a predicted LogP of 1.18 . This difference suggests enhanced membrane permeability or altered chromatographic behavior.

Lipophilicity (predicted)
Data to verify
Δ LogP +1.29
Target 2.47 vs 4‑sulfamoylbenzoic acid 1.18
Higher predicted lipophilicity may influence chromatographic retention and permeability.
In silico prediction; experimental validation recommended.
Medicinal Chemistry Physicochemical Properties LogP

Synthetic Intermediate for CA IX Inhibitors

2-Chloro-4-sulfamoylbenzoic acid serves as a crucial scaffold for synthesizing derivatives with biological activity. For instance, its ester derivative, methyl 2-chloro-4-sulfamoylbenzoate, has been identified as a selective inhibitor of carbonic anhydrase IX (CA IX), an enzyme overexpressed in tumors . The 2-chloro substitution is essential for this selectivity profile, a property not observed with the non-chlorinated analog. Furthermore, the compound is a key intermediate in the synthesis of diuretic agents [1].

CA IX inhibitor scaffold
Class‑level
Methyl ester derivative: selective CA IX inhibitor vs Derivatives without 2‑chloro: different isoform selectivity
SAR context supports CA IX‑selective inhibitor design.
In vitro enzyme inhibition; class‑level inference.
Organic Synthesis Carbonic Anhydrase Inhibitors Diuretics

2-Chloro-4-sulfamoylbenzoic acid: Application Scenarios


Quality Control for Clopamide and Tiropramide

Procurement is essential for analytical R&D and QC laboratories performing impurity profiling for Clopamide or Tiropramide drug products. The compound is a designated reference standard (Clopamide Impurity 9) that must be used for method development, validation, and stability studies to meet ICH and pharmacopeial guidelines . Its use ensures accurate identification and quantification of this specific impurity, a regulatory requirement for ANDA and DMF submissions .

Selective CA IX Inhibitor Synthesis

Used as a starting material in medicinal chemistry for the synthesis of sulfonamide-based CA IX inhibitors. The 2-chloro substituent is a key structural feature that can confer selectivity for the tumor-associated CA IX isoform over other carbonic anhydrases . This makes it a strategic building block for oncology-focused drug discovery programs, differentiating it from non-chlorinated analogs.

Diuretic Agent Development

Serves as a versatile intermediate for generating libraries of sulfamoylbenzoic acid derivatives with potential diuretic and uricosuric activities. The specific 2-chloro-4-sulfamoyl substitution pattern is a privileged structure in this therapeutic class, as highlighted in patent literature .

Application
Selection Property
Validation Focus
Clopamide/Tiropramide impurity profiling
Designated reference standard (Impurity 9)
Method specificity and USP/EP compliance
CA IX inhibitor synthesis for oncology research
2‑Chloro substitution for selective SAR
CA IX enzyme selectivity profiling
Diuretic agent research
Sulfamoylbenzoic acid scaffold
Diuretic/uricosuric activity evaluation

Technical Documentation Hub

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